molecular formula C16H16N4O2 B032797 Acetamide, N,N'-(azodi-4,1-phenylene)bis- CAS No. 15446-39-6

Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Cat. No. B032797
M. Wt: 296.32 g/mol
InChI Key: JLFZFBSUNFGETA-UHFFFAOYSA-N
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Patent
US09085661B1

Procedure details

Without further purification, 4,4′-bis(acetamido)azobenzene (II) (16.0 g, 0.054 mol) is placed in a 500-mL round-bottomed flask equipped with a condenser and a magnetic stirrer, along with methanol (150 mL) and 6N hydrochloric acid (150 mL). The mixture is heated under reflux for 1.5 hours. The reaction mixture is cooled, and the violet solid is collected on a Büchner funnel. The mixture is heated under reflux for 1.5 hours. The reaction mixture is cooled, and the violet solid collected on a Büchner funnel. The damp product is suspended in 500 mL of water in a 1 L beaker equipped with a stirrer, and the mixture is slowly neutralized by the addition of 2.5N sodium hydroxide, during which the salt dissolves and the free base separates. The crude product is collected on a Büchner funnel, washed with water, and dried under reduced pressure. The yellow powder is then recrystallized from N-methylpyrrolidinone to afford yellow crystals of DAAB (III) (8.8 g, 42%), m.p. 244.5-247.9° C. (dec.). FT-IR (KBr, cm−1): 3417, 3333, 3212 (NH2), 3040, 1627, 1592, 1502, 1294, 1150, 839. 1H-NMR (DMSO-d6, δ in ppm): 5.72 (s, 4H, NH2), 6.61-6.63 (d, 4H, Ar—H), 7.51-7.53 (d, 4H, Ar—H). 13C-NMR (DMSO-d6, δ in ppm): 113.4, 123.7, 143.1, 150.9. Purification of (III) by column chromatography met with limited success due to its poor solubility in most organic solvents.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
42%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]=[N:12][C:13]2[CH:18]=[CH:17][C:16]([NH:19]C(=O)C)=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)(=O)C.Cl>CO>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([N:12]=[N:11][C:8]2[CH:9]=[CH:10][C:5]([NH2:4])=[CH:6][CH:7]=2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)NC(C)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a 500-mL round-bottomed flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the violet solid is collected on a Büchner funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the violet solid collected on a Büchner funnel
CUSTOM
Type
CUSTOM
Details
beaker equipped with a stirrer
ADDITION
Type
ADDITION
Details
the mixture is slowly neutralized by the addition of 2.5N sodium hydroxide, during which the salt
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
CUSTOM
Type
CUSTOM
Details
The crude product is collected on a Büchner funnel
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The yellow powder is then recrystallized from N-methylpyrrolidinone

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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